molecular formula C18H27ClN4O2 B6579665 N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide CAS No. 1049474-81-8

N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide

Cat. No. B6579665
CAS RN: 1049474-81-8
M. Wt: 366.9 g/mol
InChI Key: KVFFAOVHAIMBDJ-UHFFFAOYSA-N
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Description

The compound is a potent and selective D4 dopamine receptor ligand . It has been used as a lead in drug development, with modifications made to its amide bond and alkyl chain linking the benzamide moiety to the piperazine ring .


Synthesis Analysis

The compound has been synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Other methods for the synthesis of piperazine derivatives, which may be relevant, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The empirical formula of the compound is C20H24ClN3O2 and it has a molecular weight of 373.88 . The IR, 1H NMR, 13C NMR, and Mass spectroscopic data of the compound have been reported .


Chemical Reactions Analysis

The compound was synthesized via N-alkylation, which is a type of substitution reaction . Other reactions involved in the synthesis of similar compounds include cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The compound is a solid and is soluble in DMSO but insoluble in water . Its SMILES string is COc1cccc(c1)C(=O)NCCN2CCN(CC2)c3ccc(Cl)cc3 .

Scientific Research Applications

Dopamine D4 Receptor Ligand

This compound is a potent and selective ligand for the dopamine D4 receptor . This means it can bind to this specific receptor and potentially modulate its activity. This could have implications in the study and treatment of conditions related to the dopamine system, such as Parkinson’s disease and schizophrenia.

Pharmaceutical Research

The compound is used as a pharmaceutical secondary standard . This means it serves as a reference material in pharmaceutical research and quality control testing. It can be used to ensure the accuracy of analyses in these contexts.

Biochemical and Physiological Actions

The compound has been found to have certain biochemical and physiological actions . However, the specific details of these actions are not provided in the available sources.

Potential Antiviral Activity

While not directly mentioned, compounds with similar structures have been studied for their antiviral activity . It’s possible that this compound could also have potential antiviral properties, but further research would be needed to confirm this.

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN4O2/c1-14(2)13-21-18(25)17(24)20-7-8-22-9-11-23(12-10-22)16-5-3-15(19)4-6-16/h3-6,14H,7-13H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFFAOVHAIMBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide

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